molecular formula C9H7ClO4 B6228863 7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 16212-69-4

7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No. B6228863
CAS RN: 16212-69-4
M. Wt: 214.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7ClO4 . It is a derivative of 1,4-benzodioxin .


Molecular Structure Analysis

The molecular structure of “7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” can be represented by the InChI code: 1S/C9H7ClO4/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8H,4H2,(H,11,12) . This indicates that the molecule contains a benzodioxine ring with a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position .


Physical And Chemical Properties Analysis

The compound appears as a powder at room temperature . It has a molecular weight of 214.6 .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-2-carboxylic acid", "thionyl chloride", "chlorine gas", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "acetic acid", "water" ], "Reaction": [ "The synthesis begins with the conversion of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then treated with chlorine gas in the presence of sodium hydroxide to introduce a chlorine atom at the 7-position of the benzodioxine ring.", "The resulting 7-chloro-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid chloride is then hydrolyzed with sodium bicarbonate to yield the corresponding carboxylic acid.", "The carboxylic acid is then converted to its acetic anhydride derivative using acetic anhydride and acetic acid.", "The resulting acetic anhydride derivative is then hydrolyzed with water to yield the final product, 7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid." ] }

CAS RN

16212-69-4

Product Name

7-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Molecular Formula

C9H7ClO4

Molecular Weight

214.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.